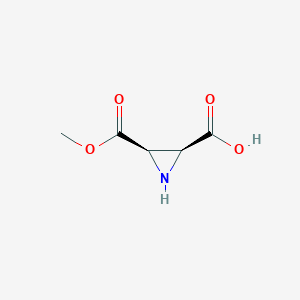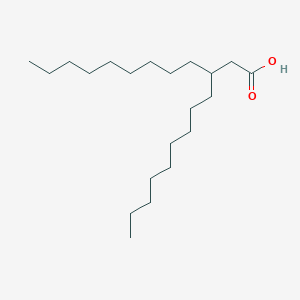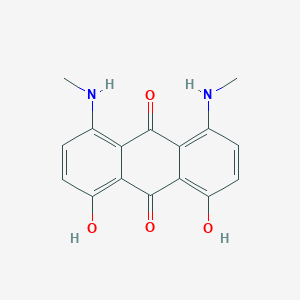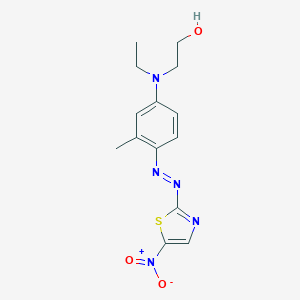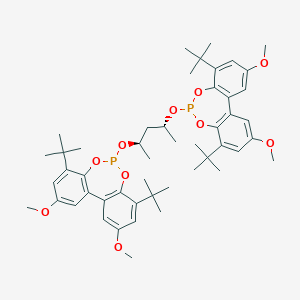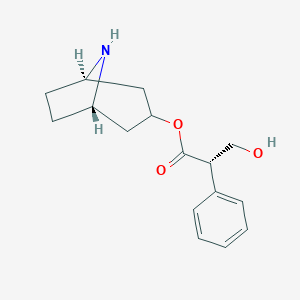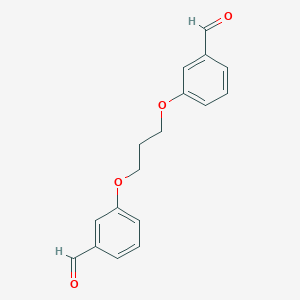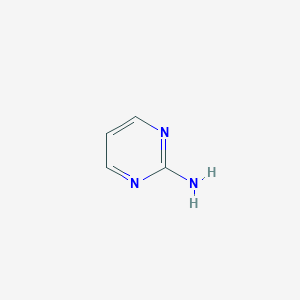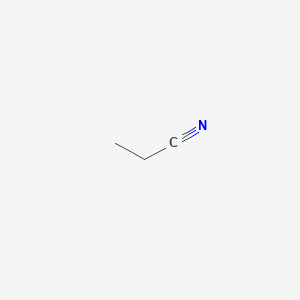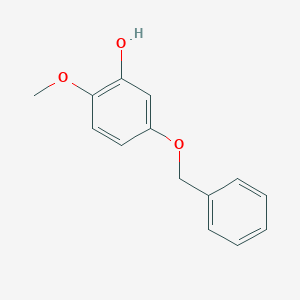
2-Methoxy-5-(benzyloxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Methoxy-5-(benzyloxy)phenol" is a derivative of methoxyphenol, which is a structural fragment of various antioxidants and biologically active molecules. Methoxyphenols are known for their ability to form strong intermolecular and intramolecular hydrogen bonds in condensed matter .
Synthesis Analysis
The synthesis of related methoxyphenol compounds involves various chemical reactions. For instance, (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol is synthesized from the reaction of o-vanillin with 2-chlorobenzylamine . Similarly, 1-Benzyl-2-methyl-5-hydroxytryptamine, a compound with a methoxyphenol moiety, is synthesized by cleaving the methyl ether of its methoxytryptamine precursor . Another related synthesis involves the oxidation of a benzylphenol with silver oxide in alcoholic media to form benzylic ethers . Additionally, methoxyphenol derivatives have been synthesized through the Mannich reaction from eugenol .
Molecular Structure Analysis
The molecular structure of methoxyphenol derivatives is characterized using various spectroscopic techniques. For example, the crystal structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol has been examined crystallographically, showing it crystallizes in the orthorhombic space group . The structure of 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol was elucidated based on spectroscopic data .
Chemical Reactions Analysis
Methoxyphenol derivatives undergo various chemical reactions. The azo-coupling reaction is used to synthesize azo derivatives of methoxyphenols . Schiff base compounds, which contain a carbon-nitrogen double bond, are synthesized from aldehydes or ketones with primary amines, as seen in the synthesis of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenols are influenced by their ability to form hydrogen bonds. Calorimetric data shows that intermolecular hydrogen bond strength in complexes of 2-methoxyphenol with organic bases is less than that for 4-methoxyphenol . The solubility, melting points, and fluorescence characteristics of these compounds vary depending on their structure and substituents . For example, the Schiff base compound synthesized from vanillin and panisidine has a melting point range of 128-130°C and exhibits greenish-gray solid properties .
Relevant Case Studies
Several studies have demonstrated the biological activities of methoxyphenol derivatives. For instance, 1-Benzyl-2-methyl-5-hydroxytryptamine exhibits powerful antiserotonin action . Methoxyphenol derivatives have also shown antimicrobial activities against various bacteria and fungi, with certain substituents like Cl, Br, and NO2 increasing their activity . Additionally, the antioxidant activity of Schiff base compounds derived from methoxyphenols has been tested, with some showing significant activity .
Aplicaciones Científicas De Investigación
Antioxidant Activities and Mechanisms
2-Methoxy-5-(benzyloxy)phenol may be related to compounds with antioxidant properties. For instance, the antioxidant activities of phenolic acids, which may share structural similarities with 2-Methoxy-5-(benzyloxy)phenol, have been extensively studied. These activities are often associated with the presence of methoxyl (-OCH₃) and phenolic hydroxyl (-OH) groups, which can enhance the antioxidant potential. The effectiveness of these compounds is evaluated through mechanisms like hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET) (Chen et al., 2020).
Ligand Binding Selectivity
The compound's structure is reminiscent of ligands that exhibit selectivity in binding to certain receptors. For example, phenolic compounds have been identified with binding selectivity for gamma-aminobutyric acid-A (GABA-A) receptor subtypes, highlighting the potential of such molecular frameworks in the development of selective receptor modulators (Carling et al., 2004).
Pyrolysis and Radical Formation
Methoxy-substituted phenolic compounds are also significant in studies related to pyrolysis mechanisms. These compounds, when subjected to high temperatures, undergo homolytic cleavage, leading to the formation of various radical species. This is crucial for understanding the thermal degradation of organic materials, especially those related to lignin and its derivatives (Kim et al., 2014).
Environmental Sensitivity and Protein Reagents
Compounds like 2-Methoxy-5-(benzyloxy)phenol may also serve as environmentally sensitive protein reagents. These reagents can provide insights into enzyme-substrate interactions by exhibiting spectral changes in response to environmental variations. Such studies contribute to our understanding of protein dynamics and function (Horton et al., 1965).
Safety And Hazards
Direcciones Futuras
Phenol derivatives, including 2-Methoxy-5-(benzyloxy)phenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .
Propiedades
IUPAC Name |
2-methoxy-5-phenylmethoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSQJUZBIFCHNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

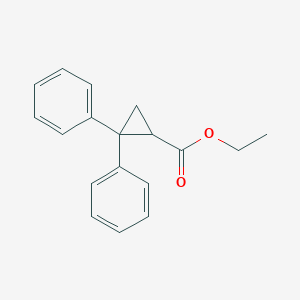
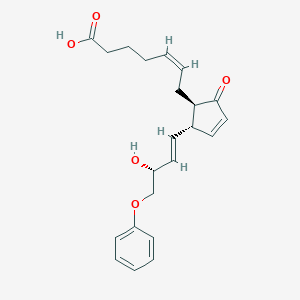
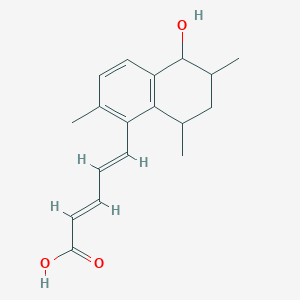
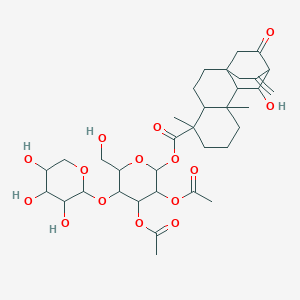
![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)
